(R)-butane-1,3-diol
Overview
Description
®-Butane-1,3-diol is a chiral diol with the molecular formula C4H10O2. It is an enantiomer of butane-1,3-diol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields, including pharmaceuticals, cosmetics, and as a potential biofuel.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Butane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of ®-3-hydroxybutanal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, ®-butane-1,3-diol can be produced via the hydrogenation of ®-3-hydroxybutanal in the presence of a catalyst such as palladium on carbon. This method is preferred due to its efficiency and scalability.
Types of Reactions:
Oxidation: ®-Butane-1,3-diol can undergo oxidation to form ®-3-hydroxybutanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to yield butane. This reaction typically requires strong reducing agents like lithium aluminum hydride.
Substitution: ®-Butane-1,3-diol can participate in substitution reactions where one of the hydroxyl groups is replaced by another functional group, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: ®-3-Hydroxybutanoic acid.
Reduction: Butane.
Substitution: ®-1-Chlorobutane-3-ol.
Scientific Research Applications
Chemistry: ®-Butane-1,3-diol is used as a chiral building block in the synthesis of various complex molecules. Its enantiomeric purity makes it valuable in the production of enantiomerically pure pharmaceuticals.
Biology: In biological research, ®-butane-1,3-diol is studied for its potential as a biofuel due to its high energy content and biodegradability.
Medicine: The compound is explored for its use in drug formulations, particularly in the development of drugs that require specific chiral configurations for efficacy.
Industry: In the cosmetics industry, ®-butane-1,3-diol is used as a moisturizing agent and solvent. Its ability to enhance the stability and texture of cosmetic products makes it a valuable ingredient.
Mechanism of Action
The mechanism of action of ®-butane-1,3-diol varies depending on its application. In biofuel applications, it undergoes combustion to release energy. In pharmaceutical applications, its chiral nature allows it to interact specifically with biological targets, enhancing the efficacy and reducing the side effects of drugs.
Molecular Targets and Pathways: In medicinal chemistry, ®-butane-1,3-diol may interact with enzymes and receptors that are stereospecific, meaning they only bind to molecules with a specific three-dimensional arrangement. This interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
(S)-Butane-1,3-diol: The enantiomer of ®-butane-1,3-diol, with similar chemical properties but different biological activities.
Butane-1,4-diol: A structural isomer with different physical and chemical properties.
Propane-1,3-diol: A related diol with a shorter carbon chain.
Uniqueness: ®-Butane-1,3-diol’s uniqueness lies in its chiral nature, which allows it to be used in applications requiring specific stereochemistry. Its ability to participate in various chemical reactions and its utility in multiple industries make it a versatile compound.
Properties
IUPAC Name |
(3R)-butane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPZLCDOIYMWBV-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016432 | |
Record name | (3R)-butane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6290-03-5 | |
Record name | (-)-1,3-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6290-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butanediol, (3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006290035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butanediol, (3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3R)-butane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-butane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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